molecular formula C24H17ClN2O4 B2699517 N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 329906-62-9

N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2699517
CAS No.: 329906-62-9
M. Wt: 432.86
InChI Key: JTAIEOYHZVXHMZ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic chemical compound of significant interest in pharmaceutical and bioprocessing research. This benzamide derivative features a 2,5-dioxopyrrolidin-1-yl (succinimide) group, a moiety found in compounds that modulate biological activity. Researchers can investigate its potential as a versatile small molecule in various assay systems. The core structure of this compound is related to molecules known to enhance product yield in biomanufacturing. For instance, structurally similar compounds containing the dioxopyrrolidinyl benzamide group have been shown to improve monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cell cultures . These compounds can suppress cell growth while increasing cell-specific productivity and intracellular ATP levels, making them valuable tools for optimizing fed-batch processes in the production of biologics . Furthermore, the 2,5-dioxopyrrolidin-1-yl pharmacophore is a key component in many central nervous system (CNS)-active compounds. Research on similar molecules has demonstrated potent broad-spectrum activity in preclinical models, suggesting potential applications in neuroscience research . The hybrid structure of this reagent, which incorporates multiple pharmacophores, aligns with modern drug discovery strategies aimed at developing multifunctional molecules for complex disorders . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4/c25-17-8-11-20(19(14-17)23(30)15-4-2-1-3-5-15)26-24(31)16-6-9-18(10-7-16)27-21(28)12-13-22(27)29/h1-11,14H,12-13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAIEOYHZVXHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H15ClN2O4C_{19}H_{15}ClN_{2}O_{4}, with a molecular weight of approximately 370.786 g/mol. The structure features a benzamide core with a chlorophenyl group and a pyrrolidine derivative, which may influence its biological interactions significantly.

PropertyValue
Molecular FormulaC19H15ClN2O4C_{19}H_{15}ClN_{2}O_{4}
Molecular Weight370.786 g/mol
CAS Number58142-33-9
LogP3.24590

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it acts as an inhibitor of the CCR2 and CCR9 receptors, which are involved in various inflammatory responses and pathological conditions, including cancer and autoimmune diseases .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown efficacy in inhibiting cell proliferation in breast cancer models, suggesting its utility in targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential role in managing inflammatory diseases . The inhibition of CCR2 and CCR9 receptor functions contributes to these anti-inflammatory properties, making it a candidate for further development in treating inflammatory disorders.

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 cell lines, this compound exhibited dose-dependent cytotoxicity. The combination with conventional chemotherapeutics showed enhanced efficacy, suggesting potential for combination therapy strategies .
  • Inflammatory Response Models : In models simulating inflammatory responses, the compound significantly inhibited the expression of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

Compound NameBiological Activity
N-(2-benzoylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamideModerate anticancer effects
N-(4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamideAnti-inflammatory properties
N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamideCCR receptor inhibition

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant efficacy.

Case Study: Antimicrobial Screening

A study evaluated the compound's activity against several Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

These findings suggest that modifications of the benzamide structure can enhance antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Applications

The anticancer properties of this compound have also been extensively studied. Its ability to inhibit cancer cell proliferation has been demonstrated in various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study assessing the compound against human colorectal carcinoma cell line (HCT116), it was found that specific derivatives showed potent anticancer activity:

CompoundIC50 (µM)Cell Line
N95.85HCT116
N184.53HCT116
Standard Drug (5-FU)9.99HCT116

The results indicated that compounds N9 and N18 were more effective than the standard chemotherapy drug 5-fluorouracil (5-FU), highlighting their potential as new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog described in available literature is 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), which enhances monoclonal antibody (mAb) production in recombinant CHO cells . Below is a detailed comparison:

Structural Differences and Implications

Feature N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide MPPB
Amide Substituent 2-benzoyl-4-chlorophenyl 2,5-Dimethylpyrrole
Core Benzamide 4-(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)
Key Functional Groups Chloro, benzoyl, dioxopyrrolidine Methylpyrrole, dioxopyrrolidine
  • Dioxopyrrolidine Core : Both compounds retain the 2,5-dioxopyrrolidin-1-yl moiety, which may act as a hydrogen-bond acceptor or influence conformational rigidity.

Comparative Data Table

Parameter This compound MPPB
mAb Production Not reported (NR) +50–150% increase
Cell Growth NR -30% suppression
Glycosylation Impact NR (hypothesized: neutral or reduced) Suppressed galactosylation
Key SAR Motif Chlorophenyl-benzoyl 2,5-dimethylpyrrole

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